Parviflorin

Description

Historical Overview of Parviflorin Discovery and Initial Research Context

This compound is a naturally occurring chemical compound that was first isolated from the plant species Asimina parviflora, a member of the Annonaceae family. cdnsciencepub.comcdnsciencepub.com This discovery was the result of activity-directed fractionation, a method that uses biological assays to guide the separation and purification of active constituents from a natural source. cdnsciencepub.com In the case of this compound, its cytotoxic properties, specifically its lethality to brine shrimp, were the basis for its targeted isolation. cdnsciencepub.com

Initial research on this compound identified it as an unusual adjacent bistetrahydrofuran acetogenin (B2873293) with a 35-carbon chain. cdnsciencepub.comcdnsciencepub.com This was a significant finding, as it represented a new structural variation within the growing class of Annonaceous acetogenins (B1209576). cdnsciencepub.com Alongside the discovery of this compound, researchers also identified another new acetogenin, Parvifloracin, from the same plant, as well as four previously known acetogenins: Bullatacin, Molvizarin, Annonacin (B1665508), and Goniothalamicin. cdnsciencepub.com

The initial studies presented data on the comparative cytotoxicities of these compounds against three human solid tumor cell lines, highlighting the potential of this compound and its related compounds in cancer research. cdnsciencepub.com The first total synthesis of this compound was achieved in 1996, which was a crucial step in confirming its absolute stereostructure. beilstein-journals.orgnih.gov

Classification and Significance of this compound within Annonaceous Acetogenins Research

Annonaceous acetogenins are a large family of natural products exclusively found in the Annonaceae plant family. beilstein-journals.orgnih.gov These compounds are characterized by a long, unbranched fatty acid backbone (typically C32 or C34) that terminates in a γ-lactone. beilstein-journals.orgnih.gov A key structural feature is the presence of one or more tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings along the hydrocarbon chain. foodb.cahmdb.ca

The classification of Annonaceous acetogenins is primarily based on the number and arrangement of these THF rings. soton.ac.ukcore.ac.uk The major classes include:

Mono-THF acetogenins

Adjacent bis-THF acetogenins

Non-adjacent bis-THF acetogenins

Tri-THF acetogenins

Acetogenins with THF-THP ring systems beilstein-journals.orgsoton.ac.uk

This compound is classified as an adjacent bis-THF acetogenin . beilstein-journals.orgnih.gov This means its structure contains two tetrahydrofuran rings that are located next to each other. What makes this compound particularly notable is its C35 backbone, which is less common than the typical C32 or C34 chains found in most acetogenins. cdnsciencepub.combeilstein-journals.org

The significance of this compound and other Annonaceous acetogenins lies in their potent biological activities. They are recognized as some of the most powerful inhibitors of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in cellular energy production. beilstein-journals.orgnih.gov This inhibition is believed to be the primary mechanism behind their cytotoxic and antitumor properties. nih.gov Research has shown that some acetogenins exhibit remarkable selectivity in their cytotoxicity against various human solid tumor cell lines. beilstein-journals.orgnih.gov Furthermore, they have demonstrated the ability to overcome multidrug resistance in cancer cells, a major challenge in cancer therapy. beilstein-journals.org

Global Research Landscape and Trends in this compound Studies

The discovery of Annonaceous acetogenins, starting with Uvaricin, has spurred significant global research interest due to their unique chemical structures and potent biological activities. beilstein-journals.orgnih.gov Since the initial isolation of Uvaricin, over 400 different acetogenins have been identified from 51 species of the Annonaceae family. beilstein-journals.orgnih.gov

Research on this compound and its analogs is part of a broader effort to understand the structure-activity relationships of Annonaceous acetogenins. The total synthesis of these complex molecules is a major focus for many research groups worldwide. beilstein-journals.orgresearchgate.net These synthetic efforts are crucial for confirming the absolute stereochemistry of the natural products and for creating analogs that could lead to the development of new therapeutic agents. researchgate.net

Current research trends in the field of Annonaceous acetogenins, including this compound, are centered on:

Total Synthesis: Developing efficient and stereoselective synthetic routes to produce these complex molecules in the laboratory. beilstein-journals.orgresearchgate.net

Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the chemical structure of acetogenins affect their biological activity. This is essential for designing more potent and selective compounds.

Biological Evaluation: Exploring the full range of biological activities, including antitumor, pesticidal, antimalarial, and antibacterial effects. nih.gov

Mechanism of Action Studies: Further elucidating the molecular mechanisms by which acetogenins exert their cytotoxic effects, particularly their interaction with mitochondrial complex I. nih.gov

While research has highlighted the potential of acetogenins, there is also a growing awareness of their potential neurotoxicity. nih.govmdpi.com This has led to studies aimed at understanding the risks associated with the consumption of plants from the Annonaceae family. nih.gov The future of this compound research will likely involve a multidisciplinary approach, combining natural product chemistry, synthetic organic chemistry, and molecular biology to fully harness the therapeutic potential of this and other Annonaceous acetogenins while mitigating their potential risks.

Structure

2D Structure

Properties

Molecular Formula |

C35H62O7 |

|---|---|

Molecular Weight |

594.9 g/mol |

IUPAC Name |

(2S)-4-[(2R,11R)-2,11-dihydroxy-11-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]undecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H62O7/c1-3-4-5-6-7-8-12-15-18-29(37)31-20-22-33(41-31)34-23-21-32(42-34)30(38)19-16-13-10-9-11-14-17-28(36)25-27-24-26(2)40-35(27)39/h24,26,28-34,36-38H,3-23,25H2,1-2H3/t26-,28+,29+,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

YVZIPERWMPDEIZ-GHRGOOLJSA-N |

Isomeric SMILES |

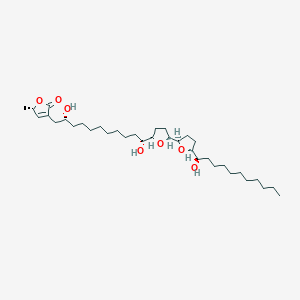

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Synonyms |

parviflorin |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Parviflorin

Botanical Sources and Geographic Distribution of Parviflorin-Producing Species

This compound is a naturally occurring acetogenin (B2873293) primarily found within the plant family Annonaceae. The type of this compound focused on in this article is an adjacent bistetrahydrofuran acetogenin with 35 carbons. One of the most notable botanical sources of this compound is Asimina parviflora, commonly known as the dwarf pawpaw, a small shrub native to the southeastern United States. mdpi.com

Beyond Asimina parviflora, this compound and its isomers are found in other species of the Annonaceae family, which is predominantly distributed in tropical and subtropical regions of the world, including the Americas, Africa, and Asia. nih.govmdpi.com For instance, acetogenins (B1209576), including compounds structurally related to this compound, have been isolated from various parts of Annona muricata (soursop), a tree widely cultivated in tropical areas. oatext.comresearchgate.net

It is important to note that the name "this compound" has also been assigned to compounds isolated from plants outside the Annonaceae family, which may have different chemical structures. These include a phenanthrapyrone derivative from the orchid Vanda parviflora found in South India, a sesquiterpene lactone from Scorzonera undulata (Asteraceae) which grows in North Africa, Southern Europe, and Western Asia, and compounds from Clitoria ternatea and Desmodium gangeticum (both Fabaceae). ajrconline.org This article, however, is exclusively focused on the annonaceous acetogenin, this compound.

| Plant Species | Family | Compound Class of "this compound" | Geographic Distribution |

| Asimina parviflora | Annonaceae | Annonaceous Acetogenin | Southeastern United States |

| Annona muricata | Annonaceae | Annonaceous Acetogenin | Tropical regions worldwide |

| Vanda parviflora | Orchidaceae | Phenanthrapyrone | South India |

| Scorzonera undulata | Asteraceae | Sesquiterpene Lactone | North Africa, Southern Europe, Western Asia |

| Clitoria ternatea | Fabaceae | Not specified in detail | Tropical regions worldwide |

| Desmodium gangeticum | Fabaceae | Not specified in detail | Tropical regions of India and Africa |

Phytochemical Screening Techniques for this compound Detection in Biotic Matrices

The preliminary detection of this compound and other annonaceous acetogenins in plant extracts relies on a combination of chemical tests and bioassays. A key chemical screening method targets the α,β-unsaturated γ-lactone ring, a characteristic structural feature of many acetogenins. nih.govspringernature.com

Kedde's Reagent: This colorimetric test is widely used for the detection of unsaturated lactones. nih.govresearchgate.net The reagent, a mixture of 3,5-dinitrobenzoic acid and potassium hydroxide, produces a pink to magenta color in the presence of the γ-lactone moiety. nih.govejh.it This reaction can be performed on thin-layer chromatography (TLC) plates to visualize acetogenin-containing fractions of a plant extract. nih.govspringernature.com While not entirely specific to acetogenins, a positive Kedde's test is a strong indicator of their presence in extracts from Annonaceae species. researchgate.netejh.it

Bioassay-Guided Fractionation: Due to the cytotoxic properties of many acetogenins, biological assays are instrumental in screening for their presence and guiding the isolation process. The Brine Shrimp Lethality Test (BSLT) is a simple, rapid, and inexpensive bioassay used to detect cytotoxic compounds. scispace.com Extracts or fractions that exhibit high toxicity towards brine shrimp larvae (Artemia salina) are prioritized for further chemical investigation to isolate the active compounds, such as this compound. mdpi.comscispace.com

A comprehensive phytochemical screening of a plant extract would also include general tests for other classes of secondary metabolites like alkaloids, flavonoids, tannins, and terpenoids to build a complete chemical profile of the source material. oatext.comijcrcps.com

Advanced Chromatographic Isolation Protocols

The isolation of pure this compound from a complex plant extract is a multi-step process that employs various advanced chromatographic techniques. The lipophilic nature of acetogenins necessitates the use of specific stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) for Preparative Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for the final purification of this compound. mdpi.comingenieria-analitica.com Given the low polarity of acetogenins, reversed-phase chromatography is commonly employed. nih.govoatext.com

Column: A reversed-phase C18 column is frequently used for the separation of acetogenins. nih.govresearchgate.net

Mobile Phase: The mobile phase typically consists of a gradient mixture of methanol (B129727) and water or acetonitrile (B52724) and water. nih.govoatext.com For example, a linear gradient of methanol in water can effectively separate different acetogenins. nih.gov

Detection: Detection is often carried out using a Diode-Array Detector (DAD) at a wavelength of around 220 nm, where the α,β-unsaturated γ-lactone moiety exhibits UV absorbance. nih.govresearchgate.net

The process often starts with an analytical scale HPLC to develop the separation method, which is then scaled up to a preparative scale to isolate milligrams to grams of the pure compound. ingenieria-analitica.comtpcj.org

Countercurrent Chromatography (CCC) Applications

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. researchgate.net This makes it particularly suitable for the fractionation of crude plant extracts and the separation of structurally similar compounds like acetogenins. tandfonline.comacs.org

High-speed countercurrent chromatography (HSCCC) has been successfully used to separate homologous, positional, and configurational isomers of acetogenins. tandfonline.com The selection of a suitable biphasic solvent system is critical for a successful separation. A commonly used solvent system for acetogenins is a mixture of heptane, ethyl acetate (B1210297), methanol, and water. tandfonline.com By optimizing the solvent system, pure acetogenins, or highly enriched fractions, can be obtained in a single step, which can then be further purified by preparative HPLC if necessary. tandfonline.com

Supercritical Fluid Extraction (SFE) and Purification Strategies

Supercritical Fluid Extraction (SFE) has emerged as a green and efficient alternative to traditional solvent extraction methods for natural products. tpcj.orgfao.org Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent due to its non-toxic, non-flammable, and environmentally benign nature. researchgate.net

SFE is particularly well-suited for the extraction of low-polarity compounds like acetogenins from plant materials, especially seeds. nih.govresearchgate.net The extraction is performed at low temperatures (e.g., 35-50°C), which is advantageous as acetogenins can be sensitive to higher temperatures. nih.govresearchgate.net The solvating power of SC-CO2 can be fine-tuned by adjusting the pressure and temperature. mdpi.com Often, a polar co-solvent (modifier) such as ethanol (B145695) is added to the SC-CO2 to enhance the extraction efficiency of moderately polar compounds. nih.gov An optimized SFE process can provide a clean extract enriched in acetogenins, which then undergoes further purification using the chromatographic techniques described above.

Optimization of Extraction and Purification Yields for Research Scale

Maximizing the yield of this compound from its natural source is crucial for research purposes. This involves the systematic optimization of both the initial extraction and the subsequent purification steps.

Optimization of Extraction: Several factors influence the efficiency of the extraction process. For methods like maceration or ultrasound-assisted extraction (UAE), these include:

Solvent Choice: The polarity of the solvent should match that of the target compound. Ethanol, methanol, and ethyl acetate are effective solvents for extracting acetogenins. researchgate.netnih.gov

Temperature: Higher temperatures can increase extraction efficiency, but acetogenins can degrade at temperatures above 60°C. researchgate.net Therefore, a balance must be struck. For instance, in thermosonication-assisted extraction (TSAE), an optimal temperature of 50°C has been reported for acetogenin extraction from A. muricata seeds. researchgate.net

Time: The duration of the extraction needs to be sufficient to allow for the complete diffusion of the compound from the plant matrix into the solvent.

Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction yield by increasing the concentration gradient. ajrconline.org

Response Surface Methodology (RSM) is a statistical tool that can be employed to systematically optimize these parameters to achieve the maximum extraction yield. nih.gov

Optimization of Purification: For chromatographic purification, several parameters can be adjusted to improve the yield and purity of the isolated this compound:

Column Loading: Overloading the chromatographic column can lead to poor separation and reduced purity. The sample load must be optimized for the specific column dimensions and packing material.

Gradient Profile (HPLC): In preparative HPLC, a focused or shallow gradient around the elution time of the target compound can improve resolution and allow for the collection of a purer fraction. waters.com

Flow Rate: The flow rate of the mobile phase affects the separation efficiency and the time of the chromatographic run.

Solvent System (CCC): The composition of the biphasic solvent system in CCC is the most critical parameter for achieving a successful separation and high yield. tandfonline.com

By carefully optimizing each of these steps, from initial extraction to final chromatographic purification, researchers can obtain sufficient quantities of high-purity this compound for further scientific investigation.

Biosynthetic Pathways and Chemical Synthesis of Parviflorin

Elucidation of Proposed Biosynthetic Precursors and Enzymatic Steps

The specific enzymatic steps and genetic basis for the biosynthesis of parviflorin have not been fully elucidated. However, a general biosynthetic pathway for Annonaceous acetogenins (B1209576) has been proposed based on their polyketide structure. core.ac.ukresearchgate.net This pathway is believed to serve as the framework for this compound's natural production.

The proposed biosynthesis begins with precursors from primary metabolism, likely acetyl-CoA and malonyl-CoA, which are assembled by a Polyketide Synthase (PKS) enzyme complex. This process creates a long polyketide chain with a specific pattern of oxygenation. The characteristic adjacent bis-THF core of this compound is hypothesized to form from a polyepoxide precursor. It is proposed that a series of regio- and stereospecific epoxidations occur along the polyene chain, followed by a cascade of intramolecular epoxide-opening cyclizations to form the THF rings. The final steps would involve the formation of the α,β-unsaturated γ-lactone ring at the terminus of the fatty acid chain. While this general pathway is widely accepted, the specific enzymes—such as the PKSs, epoxidases, and cyclases—involved in this compound biosynthesis have yet to be isolated and characterized. nih.gov

Genetic Basis and Molecular Mechanisms of this compound Biosynthesis

Consistent with the lack of detailed enzymatic data, the specific genes and molecular mechanisms that regulate the biosynthesis of this compound are currently unknown. The identification of the biosynthetic gene cluster responsible for producing this compound in Asimina parviflora or other source organisms would be required to understand its genetic basis. Such a discovery would involve genome sequencing and bioinformatic analysis to locate the genes encoding the necessary Polyketide Synthase and tailoring enzymes (e.g., P450 monooxygenases for epoxidation). rsc.org Elucidating the regulatory networks that control the expression of these genes would provide insight into how the plant produces this complex secondary metabolite.

Chemoenzymatic Approaches in this compound Production

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biological catalysts (enzymes). This approach is particularly useful for the production of complex chiral molecules, as enzymes can create specific stereoisomers that are difficult to achieve through purely chemical methods. While this strategy has been successfully applied to the synthesis of other complex natural products, there are no specific reports in the scientific literature detailing a chemoenzymatic approach for the production of this compound.

Total Synthesis Strategies for this compound

The complete chemical synthesis of this compound from simple, commercially available starting materials has been successfully achieved. The first total synthesis of (+)-parviflorin was reported in 1996 by Hoye and coworkers, providing confirmation of its absolute configuration. beilstein-journals.orgnih.gov

Retrosynthetic analysis is a technique used to plan a chemical synthesis by conceptually working backward from the target molecule to simpler, more readily available starting materials. For this compound, the primary challenge is the stereocontrolled construction of the adjacent bis-THF core.

The strategy developed by Hoye's group involved a highly efficient and convergent approach. The retrosynthesis identified three main fragments: the alkyl chain, the central bis-THF core, and the α,β-unsaturated lactone precursor. A key aspect of their strategy was the construction of the C35 carbon backbone containing the bis-THF unit in a highly stereocontrolled manner. beilstein-journals.orgnih.gov

Table 1: Key Intermediates in the Total Synthesis of (+)-Parviflorin

| Intermediate | Structure Description | Role in Synthesis |

| Tetrol 11 | A C2-symmetric tetrol created via double asymmetric dihydroxylation. | Precursor to the bis-epoxide, establishing four key stereocenters. |

| Bis-epoxide 12 | A C2-symmetric bis-epoxide formed from the tetrol. | Key building block for the stereospecific formation of the bis-THF core. |

| Phosphonium Salt 415 | A fragment containing the completed bis-THF core. | Used in a Wittig reaction to couple the core with the lactone-containing aldehyde. |

| Aldehyde 416 | The fragment containing the precursor to the γ-lactone ring. | Coupled with the phosphonium salt to form the main carbon skeleton. |

Data derived from the first total synthesis of (+)-Parviflorin. beilstein-journals.orgnih.gov

The synthesis of this compound requires precise control over the molecule's stereochemistry. The key stereocenters in the bis-THF core were established using the Sharpless Asymmetric Dihydroxylation (AD) reaction. rroij.com This powerful method allows for the conversion of an alkene into a vicinal diol with a predictable and high degree of enantioselectivity.

In Hoye's synthesis, a double asymmetric dihydroxylation of a diene precursor using AD-mix-β was employed to create a highly crystalline tetrol intermediate. beilstein-journals.org This single reaction effectively set four of the required stereocenters with excellent selectivity (>99% ee after recrystallization). The resulting diols were then converted into epoxides, which underwent intramolecular cyclization to form the two adjacent THF rings with the correct threo/trans/threo/trans/threo relative configuration. beilstein-journals.org The absolute configuration of the synthesized molecule was confirmed using the Mosher ester methodology, which matched that of the natural product. core.ac.uk

Catalytic asymmetric synthesis is a cornerstone of modern organic chemistry, enabling the efficient production of chiral molecules. The total synthesis of this compound provides a classic example of this approach. The Sharpless Asymmetric Dihydroxylation is a prime illustration of catalytic asymmetric synthesis, where a chiral ligand, derived from a cinchona alkaloid, complexes with osmium tetroxide. chem-soc.siacsgcipr.org This chiral catalyst complex then directs the dihydroxylation of the alkene substrate from a specific face, leading to the formation of one enantiomer of the diol product in high excess. By using the commercially available AD-mix-β, which contains the (DHQD)2-PHAL ligand, the synthesis achieved the desired stereochemical outcome essential for constructing the natural form of this compound. beilstein-journals.orgrroij.com

No Publicly Available Research Found on the Semisynthetic Modification and Derivatization of this compound

This compound belongs to the class of annonaceous acetogenins, a group of natural products known for their complex structures and significant biological activities. While there is a substantial amount of research on the total synthesis of various acetogenins and the exploration of their structure-activity relationships through the synthesis of analogues, this research does not specifically address the semisynthetic modification of this compound.

The functional groups present in the this compound molecule, such as hydroxyl and lactone moieties, theoretically offer potential sites for chemical reactions to produce derivatives. However, without published experimental data, any discussion of potential semisynthetic pathways, specific reagents, or the properties of resulting compounds would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Therefore, due to the absence of research on the semisynthetic modification and derivatization of this compound, it is not possible to provide a detailed and factual account as requested under the section "3.5. Semisynthetic Modifications and Derivatization from Natural Precursors." Further research in this specific area would be necessary to generate the data required for such a discussion.

Elucidation of Parviflorin S Biological Activities and Mechanistic Pathways

In Vitro Cellular Pharmacology of Parviflorin

This compound, a C35 adjacent bis-tetrahydrofuran (THF) acetogenin (B2873293), belongs to the Annonaceous acetogenins (B1209576), a class of polyketides isolated from plants of the Annonaceae family. plos.orgnih.gov These natural products are recognized for a breadth of biological activities, including potent cytotoxic and antitumor properties. plos.orgfrontiersin.org The in vitro cellular pharmacology of this compound and related acetogenins reveals significant effects on fundamental cellular processes in cancer cells. These compounds are known to be powerful cytotoxic agents, primarily through their inhibitory action on Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. frontiersin.orgfrontiersin.org This mechanism is intrinsically linked to the modulation of tumor cell metabolism, induction of programmed cell death, and regulation of the cell cycle. frontiersin.orgfrontiersin.org

Modulation of Cellular Proliferation and Viability in Diverse Cell Lines

This compound has demonstrated significant and selective cytotoxic activity against various human solid tumor cell lines in vitro. plos.orgfrontiersin.org Research has shown its ability to reduce cell viability and inhibit proliferation effectively. Specifically, studies on this compound isolated from Asimina parviflora quantified its potent effects on several cancer cell lines. frontiersin.org The compound exhibited high toxicity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines. frontiersin.org It also showed moderate toxicity against the human colon adenocarcinoma (HT-29) cell line. frontiersin.org

The cytotoxic efficacy is often measured by the ED50 value, which represents the concentration of a drug that is effective in producing 50% of the maximal response. The potent nature of this compound is evident from its low ED50 values against these cell lines. frontiersin.org

Table 1: Cytotoxicity of this compound Against Human Solid Tumor Cell Lines

| Cell Line | Cancer Type | ED50 (µg/mL) |

| A-549 | Human Lung Carcinoma | < 10⁻⁸ |

| MCF-7 | Human Breast Carcinoma | 2.1 x 10⁻⁵ |

| HT-29 | Human Colon Adenocarcinoma | 1.8 x 10⁻¹ |

This table is based on data from a study evaluating the cytotoxic effects of this compound. frontiersin.org

Induction of Programmed Cell Death Pathways

This compound and its structural analogs exert their cytotoxic effects in large part by triggering programmed cell death in cancer cells. The primary mechanism identified is apoptosis, particularly through the intrinsic mitochondrial pathway, although evidence also suggests a role in modulating autophagy. frontiersin.orgfrontiersin.org

Research on Parvifloron D, a closely related acetogenin, provides insight into the apoptotic mechanisms likely employed by this compound. Studies show that Parvifloron D induces apoptosis in glioblastoma (GB) cells through the activation of the caspase cascade. frontiersin.org Caspases are a family of protease enzymes that are crucial for the initiation and execution of apoptosis. promega.com The activation of this cascade is a hallmark of apoptotic cell death.

Treatment with Parvifloron D resulted in a significant upregulation of Caspase 9 mRNA levels in GB cells. frontiersin.org Caspase-9 is a key initiator caspase in the intrinsic apoptotic pathway. promega.com Its activation occurs following the release of cytochrome c from the mitochondria. frontiersin.org Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and -7, which are responsible for the cleavage of cellular proteins and the execution of the apoptotic program. frontiersin.orgpromega.com

The induction of apoptosis by these acetogenins is strongly linked to the mitochondria-dependent intrinsic pathway. frontiersin.org A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). Parvifloron D was found to induce a dose-dependent decrease in the mitochondrial membrane potential in GB cells. frontiersin.org This depolarization increases the permeability of the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. frontiersin.org

This process is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. frontiersin.org Treatment with Parvifloron D was shown to decrease the mRNA expression of the anti-apoptotic gene Bcl-2 and increase the Bax/Bcl-2 mRNA ratio. frontiersin.org An elevated Bax/Bcl-2 ratio favors mitochondrial permeabilization, cytochrome c release, and subsequent caspase activation, confirming that the cell death occurs via the caspase-dependent mitochondrial pathway. frontiersin.org

Annonaceous acetogenins (AAs) as a class have been found to modulate autophagy, a cellular self-digestion process that can either promote survival or contribute to cell death depending on the context. frontiersin.orgfrontiersin.org While direct studies on this compound's effect on autophagic flux are limited, research on AA mimics provides a mechanistic framework. An acetogenin analog, AA005, was reported to induce autophagy in colon cancer cells. plos.orgnih.gov

The mechanism involves the inhibition of mitochondrial function, which leads to the depletion of cellular ATP. nih.gov This energy deficit activates AMP-activated protein kinase (AMPK), a key cellular energy sensor. plos.orgnih.gov Activated AMPK then inhibits the mTOR Complex 1 (mTORC1) signaling pathway. plos.orgnih.gov Since mTORC1 is a major negative regulator of autophagy, its inhibition leads to the induction of the autophagic process. plos.orgnumberanalytics.com Therefore, it is plausible that this compound may regulate autophagic flux through a similar mechanism involving the AMPK/mTOR pathway.

Effects on Cell Cycle Progression and Checkpoint Regulation

In addition to inducing apoptosis, this compound and related compounds can halt the proliferation of cancer cells by interfering with cell cycle progression. The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a hallmark of cancer. fiveable.me

Studies involving Parvifloron D demonstrated that this natural compound induces a G2/M phase cell cycle arrest in glioblastoma cell lines. frontiersin.org This means the compound prevents cells from entering mitosis (M phase) from the G2 phase, thereby blocking cell division. frontiersin.org Furthermore, encapsulated this compound has been noted to increase cell cycle arrest in pancreatic adenocarcinoma cell lines, supporting its role as a modulator of cell cycle progression. aacrjournals.org This arrest provides a window for the cell to either repair DNA damage or undergo apoptosis if the damage is too severe. fiveable.me

Table 2: Molecular Effects of Parvifloron D on Glioblastoma Cells

| Molecular Target | Effect | Implied Pathway |

| Bcl-2 mRNA | Decrease | Intrinsic Apoptosis |

| Bax/Bcl-2 mRNA Ratio | Increase | Intrinsic Apoptosis |

| Caspase 9 mRNA | Increase | Caspase Cascade Activation |

| Cell Population in G2/M | Increase | Cell Cycle Arrest |

This table summarizes findings from research on Parvifloron D, a compound structurally related to this compound. frontiersin.org

Cell Cycle Arrest Mechanisms (e.g., G1, S, G2/M phases)

This compound, an annonaceous acetogenin, has demonstrated the ability to interfere with the normal progression of the cell cycle in cancer cells, a critical mechanism for its observed cytotoxic effects. Research indicates that this compound can induce cell cycle arrest, primarily at the G1 and G2/M phases.

One of the key mechanisms by which acetogenins, including this compound, induce G1 phase arrest is through the depletion of ATP levels. researchgate.net This is achieved by inhibiting the plasma membrane NADH oxidase in cancer cells. researchgate.net The resulting energy deficit halts the cell cycle at the G1 checkpoint, preventing the cell from proceeding to the DNA synthesis (S) phase. researchgate.net Studies on other acetogenins, such as annonacin (B1665508), have shown a similar G1 phase arrest, which is associated with an increase in the expression of p21, a cell cycle inhibitor, in a p53-independent manner. researchgate.net Some evidence also points to the involvement of the Notch2 signaling pathway in G0/G1 phase arrest induced by annonaceous acetogenins. researchgate.net

In addition to G1 arrest, some studies have reported that this compound can induce a G2/M phase arrest. researchgate.net This suggests that this compound may also affect the checkpoints that control the entry into and progression through mitosis. For instance, the alkaloid liriodenine, found in plants where this compound is also present, has been shown to block cell cycle progression at the G2/M phase. researchgate.net Similarly, other natural compounds have been observed to induce G2/M arrest in cancer cells. nih.govmdpi.comindonesianjournalofcancer.or.id

The specific phase of cell cycle arrest can vary depending on the cancer cell type and the specific acetogenin being studied. For example, while some acetogenins primarily cause G1 arrest, others have been shown to be more effective at inducing G2/M arrest. researchgate.netresearchgate.net

Cyclin-Dependent Kinase (CDK) and Cyclin Modulations

The progression of the cell cycle is tightly regulated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory partners, cyclins. This compound and related compounds exert their cell cycle arrest effects by modulating the levels and activities of these key regulatory proteins.

The G1 phase arrest induced by compounds like this compound is often associated with the downregulation of G1 cyclins, such as cyclin D1. researchgate.netnih.gov Cyclin D1 is a crucial protein for the G1 to S phase transition, and its reduction prevents the cell from entering the DNA synthesis phase. nih.gov The modulation of cyclin D1 can occur through various signaling pathways. For example, the phorbol (B1677699) ester TPA has been shown to induce cyclin D1, while the tyrosine phosphatase inhibitor vanadate (B1173111) can lead to a rapid loss of cyclin D1 protein. nih.gov

Furthermore, the activity of CDKs is also a target. The induction of cell cycle inhibitors like p21 can lead to the inhibition of CDK-cyclin complexes. researchgate.net For instance, the flavonoid kaempferol (B1673270) has been shown to induce G2/M arrest, which is often associated with the modulation of cyclins and CDKs that are active in this phase, such as cyclin B1 and CDK1. indonesianjournalofcancer.or.id Similarly, liriodenine-induced G2/M arrest is accompanied by a reduction in cyclin D1 and an accumulation of cyclin B1. researchgate.net

The table below summarizes the observed effects of related compounds on cyclins and CDKs, providing insight into the potential mechanisms of this compound.

| Compound/Treatment | Effect on Cell Cycle | Modulation of Cyclins/CDKs | Cell Line |

| Annonacin | G1 arrest | Activation of p21 | T24 bladder cancer cells |

| Liriodenine | G2/M arrest | Reduction of cyclin D1, accumulation of cyclin B1 | A549 human lung adenocarcinoma cells |

| TPA | G1 progression | Temporary induction of cyclin D1 | C3H 10T1/2 mouse embryonic fibroblast cells |

| Vanadate | G1 arrest | Rapid loss of cyclin D1 protein | C3H 10T1/2 mouse embryonic fibroblast cells |

| Kaempferol | G2/M arrest | Implied modulation of G2/M cyclins/CDKs | MG-63 human osteosarcoma cells |

Inhibition of Cellular Migration and Invasion Capabilities

This compound and related compounds have been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in tumor metastasis. aacrjournals.org This inhibition is achieved through various mechanisms that interfere with the cellular machinery responsible for cell movement and the degradation of the extracellular matrix (ECM).

One of the primary mechanisms is the inhibition of proteases, such as matrix metalloproteinases (MMPs). nih.govmdpi.com MMPs are enzymes that degrade the components of the ECM, allowing cancer cells to invade surrounding tissues. nih.gov By inhibiting these proteases, this compound can prevent the breakdown of the basement membrane, a key barrier to invasion. nih.gov

In addition to protease inhibition, this compound may also affect the cytoskeletal dynamics necessary for cell migration. The polymerization of actin, a key component of the cytoskeleton, is essential for the formation of cellular protrusions like lamellipodia and filopodia, which drive cell movement. nih.govox.ac.uk Inhibition of actin polymerization can dramatically decrease the ability of cancer cells to perforate the basement membrane and invade. nih.gov Furthermore, the contractility of the cell, driven by myosin II, also plays a role, although its contribution may be less significant than proteolysis and actin polymerization. nih.gov

The attachment of cancer cells to the ECM is another critical step in invasion, often mediated by integrins. mdpi.com Specifically, integrin α2β1 has been identified as a key receptor for collagen, and its inhibition has been shown to prevent the formation of long protrusions and subsequent collagen displacement and cell invasion. mdpi.com

Anti-angiogenic Mechanisms in Endothelial Cell Models

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. openaccessjournals.com this compound and other natural compounds have demonstrated anti-angiogenic properties by interfering with various steps in this process in endothelial cell models. thno.orgmdpi.com

A key target for anti-angiogenic therapy is the vascular endothelial growth factor (VEGF) and its receptor (VEGFR). plos.org VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and tube formation. openaccessjournals.complos.org Flavonoids, for example, have been shown to inhibit angiogenesis by suppressing the VEGF signaling pathway. mdpi.com This can involve preventing VEGF from binding to its receptor, thereby blocking the initiation of the angiogenic cascade. thno.org

The inhibition of endothelial cell proliferation and migration is a common mechanism of anti-angiogenic compounds. thno.org This can be achieved by inducing cell cycle arrest or apoptosis in endothelial cells. thno.org Furthermore, the formation of tube-like structures by endothelial cells, a crucial step in vessel formation, can also be inhibited. thno.orgmdpi.com

Some compounds exert their anti-angiogenic effects by inhibiting the activity of MMPs, which are also involved in the degradation of the ECM by endothelial cells during angiogenesis. mdpi.com Additionally, the generation of reactive oxygen species (ROS) has been implicated in VEGF-induced angiogenesis, and antioxidant compounds can block this process. plos.org

The table below details the anti-angiogenic mechanisms of various flavonoids, which may share similar pathways with this compound.

| Flavonoid | Anti-Angiogenic Mechanism | Target |

| Scutellarin | Inhibits migration and tube formation | Suppresses ephrinb2 expression |

| Apigenin | Inhibits vascular tube assembly, induces apoptosis | Suppresses ERK 1/2 pathway, downregulates PECAM-1 and E-cadherin |

| Fisetin | Suppresses MMP activity | Inhibits MMP-1, MMP-3, MMP-7, MMP-9, and MMP-14 |

| Hesperetin | Inhibits tube formation, cell movement, and proliferation | Limits VEGFR2-mediated signaling (AKT, p38 MAPK, PI3K, and ERK) |

Anti-inflammatory Signaling Pathway Interventions (e.g., NF-κB, MAPK, STAT)

This compound and other phytochemicals have been shown to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways. mdpi.commdpi.com

The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. frontiersin.orgnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. frontiersin.org Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. frontiersin.orgscienceopen.com Compounds with anti-inflammatory activity can inhibit this pathway by preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. scienceopen.comrsc.org

The MAPK pathway is another crucial signaling cascade involved in inflammation, controlling cellular processes like growth and stress response. mdpi.com It consists of several kinases, including JNK, Erk1/2, and p38. nih.gov The inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators. mdpi.comnih.gov For example, paeoniflorin (B1679553) has been shown to exert cardioprotective effects by inhibiting the MAPK signaling pathway. nih.gov

The JAK/STAT pathway is activated by various cytokines and plays a significant role in inflammatory and immune responses. frontiersin.orgmdpi.com Cytokine binding to their receptors activates Janus kinases (JAKs), which then phosphorylate STAT proteins. mednexus.org Phosphorylated STATs translocate to the nucleus and regulate the expression of target genes, including those involved in inflammation. frontiersin.orgmednexus.org Inhibition of the JAK/STAT pathway can therefore reduce the inflammatory response. austinpublishinggroup.com

Antioxidant Activities and Cellular Redox Homeostasis Modulation

This compound and extracts from plants containing it have demonstrated significant antioxidant activity. d-nb.infoscielo.brnih.gov This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and for maintaining cellular redox homeostasis.

The antioxidant effects of this compound and related compounds are often evaluated using assays that measure their ability to scavenge free radicals, such as the DPPH and ABTS radical scavenging assays. d-nb.infonih.gov Bioactivity-guided fractionation of plant extracts has identified compounds like this compound as contributing to this antioxidant capacity. nih.gov

In some cases, the modulation of cellular redox homeostasis can also be a mechanism of action. For instance, some anticancer compounds work by inducing the production of ROS in cancer cells, leading to oxidative stress and subsequent cell death. nih.gov However, the primary described activity for this compound in this context is as a protective antioxidant. d-nb.infoscielo.br

Immunomodulatory Effects in Isolated Immune Cell Cultures

This compound and related compounds have the potential to modulate the activity of the immune system, as observed in studies using isolated immune cell cultures. nih.govfrontiersin.org Immunomodulators can either enhance or suppress the immune response, making them relevant for treating a range of conditions from infections to autoimmune diseases. clevelandclinic.org

Studies on plant extracts containing various phytochemicals have shown effects on immune cells such as T lymphocytes and the production of cytokines. nih.govfrontiersin.org For example, flavonoids have been shown to have immunomodulatory effects, potentially by suppressing the mTOR pathway, which can lead to the induction of regulatory T cells. frontiersin.org

The modulation of cytokine secretion is a key aspect of immunomodulation. nih.govmdpi.com For instance, inactivated Parapoxvirus Ovis has been shown to induce the secretion of both pro-inflammatory (IFN-γ, TNF-α, IL-6) and anti-inflammatory (IL-4, IL-10) cytokines in human immune cells. nih.gov Similarly, probiotics and their bioactive compounds can exert immunomodulatory effects by enhancing the production of anti-inflammatory cytokines. mdpi.com

While direct studies on the immunomodulatory effects of isolated this compound are limited, the activities of other natural compounds and extracts suggest that it may influence immune cell function and cytokine production. For example, some compounds can inhibit the infiltration of inflammatory cells and modulate the production of cytokines by T cells. frontiersin.org

| Compound/Substance | Immunomodulatory Effect | Mechanism/Target Cells |

| Andrographis paniculata extract | Increased T cells, T helper cells, IFN-γ, IL-4; decreased IL-2 | Healthy human adults |

| Fisetin (a flavonoid) | Inhibited infiltration of inflammatory cells (eosinophils, mast cells, T cells) | AD-like skin lesions |

| Quercetin (a flavonoid) | Decreased pro-inflammatory cytokine production, inhibited DC activation | Mouse bone marrow-derived dendritic cells |

| Inactivated Parapoxvirus Ovis | Induced secretion of pro- and anti-inflammatory cytokines | Human peripheral immune cells |

Investigations into Antimicrobial and Antiviral Activity Mechanisms

This compound is a member of the Annonaceous acetogenins, a class of compounds known for a range of bioactivities, including antimicrobial properties. core.ac.uk The primary mechanism of action for acetogenins is the potent inhibition of the NADH:ubiquinone oxidoreductase (Complex I) in the mitochondrial electron transport chain. core.ac.ukresearchgate.net This inhibition disrupts ATP synthesis, a critical process for the survival and proliferation of microbial cells. researchgate.netresearchgate.net By cutting off the energy supply, this compound and related compounds can exert a significant antimicrobial effect.

While direct mechanistic studies on this compound's antiviral activity are not extensively detailed in the available literature, the mechanisms of other plant-derived antiviral compounds offer potential insights. Antiviral mechanisms of phytochemicals can involve multiple stages of the viral life cycle. frontiersin.org Some compounds act by inhibiting the initial adsorption of the virus to host cells or by blocking viral entry. frontiersin.orgplos.org This can be achieved by interfering with the interaction between viral surface proteins and host cell receptors. plos.org Another common antiviral mechanism is the inhibition of viral replication once inside the host cell, often by targeting viral enzymes like RNA polymerase or by disrupting the assembly of new viral particles. frontiersin.orgplos.org For instance, studies on other natural compounds have shown they can disrupt the viral capsid, impairing its ability to attach to host cell surface proteins. frontiersin.org Given the broad bioactivities of acetogenins, it is plausible that this compound may act on one or more of these viral targets, though specific research is required to confirm these pathways.

Neuroprotective Mechanisms in In Vitro Neuronal Models

Extracts from plants containing this compound have demonstrated neuroprotective activities in various studies. scribd.comnih.govsmujo.id The investigation into these effects using in vitro neuronal models has begun to shed light on the underlying mechanisms. One of the key mechanisms identified is antioxidant activity. nih.govresearchgate.net In studies using ethanolic extracts of Annona atemoya, which contains this compound among other acetogenins, researchers observed a dose-dependent scavenging activity against DPPH and ABTS radicals. researchgate.net Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases, and the ability to neutralize reactive oxygen species is a critical neuroprotective function.

Further research using human neuroblastoma SH-SY5Y cells, a common in vitro model for Alzheimer's disease, has explored the effects of flavonoids isolated from plants that also produce this compound-like compounds. nih.gov These studies have shown that certain compounds can protect against tau protein hyperphosphorylation, a key pathological hallmark of Alzheimer's disease. nih.gov While these findings are not directly on this compound itself, they point towards potential mechanisms, suggesting that compounds from these plants may interfere with signaling pathways that lead to neurodegeneration. researchgate.netnih.gov

Molecular Targets and Signaling Pathway Interactions

Protein-Ligand Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Understanding the direct physical interaction between a compound and its molecular target is fundamental to elucidating its mechanism of action. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing these protein-ligand interactions in real-time. nih.govresearch-solution.com

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs when a ligand binds to its target protein. This allows for the determination of key thermodynamic parameters, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR) is an optical technique that detects binding events by measuring changes in the refractive index at the surface of a sensor chip where a target protein is immobilized. It provides kinetic data, including association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

While these methods are crucial for drug discovery and mechanistic studies, specific ITC or SPR data for the direct binding of this compound to its protein targets are not widely available in published literature. nih.govnih.gov Such studies would be invaluable for quantifying the affinity and kinetics of this compound's interaction with targets like Complex I.

Table 1: Overview of Protein-Ligand Binding Study Techniques

| Technique | Principle | Key Parameters Measured |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon ligand binding to an immobilized protein. | Association Rate (ka), Dissociation Rate (kd), Binding Affinity (Kd) |

Enzyme Inhibition and Activation Profiles (e.g., NADH:ubiquinone oxidoreductase complex I)

The most well-documented molecular target of this compound and other Annonaceous acetogenins is the NADH:ubiquinone oxidoreductase, also known as Complex I of the mitochondrial respiratory chain. core.ac.ukresearchgate.net This large, multi-subunit enzyme is the primary entry point for electrons into the respiratory chain, catalyzing the transfer of electrons from NADH to ubiquinone. mdpi.comwikipedia.org This redox reaction is coupled to the translocation of protons across the inner mitochondrial membrane, which generates the proton-motive force necessary for ATP synthesis. researchgate.net

Annonaceous acetogenins, including this compound, are potent inhibitors of Complex I. core.ac.uk The mechanism of inhibition involves the binding of the acetogenin to the ubiquinone reduction site within the enzyme. core.ac.ukresearchgate.net This binding physically blocks the transfer of electrons from the terminal iron-sulfur cluster, N2, to ubiquinone. mdpi.com The consequence of this blockade is a halt in NADH oxidation and the cessation of proton pumping, which ultimately leads to severe ATP deprivation within the cell. core.ac.ukmdpi.com This potent inhibition of cellular energy metabolism is the primary basis for the cytotoxic and antimicrobial activities of this class of compounds.

Table 2: Enzyme Inhibition Profile of Annonaceous Acetogenins

| Enzyme | Molecular Target | Mechanism of Inhibition | Cellular Consequence |

|---|

| NADH:ubiquinone oxidoreductase (Complex I) | Ubiquinone (CoQ) binding site | Competitive inhibition, blocking electron transfer from Fe-S cluster N2 to ubiquinone. mdpi.com | Inhibition of electron transport chain, decreased proton gradient, and deprivation of ATP. core.ac.uk |

Receptor-Mediated Signaling Pathway Modulation

Beyond direct enzyme inhibition, many natural compounds exert their biological effects by modulating complex intracellular signaling pathways, often initiated by ligand binding to cell surface or intracellular receptors. wikipedia.org Key signaling cascades include those mediated by G-protein-coupled receptors (GPCRs) and the mitogen-activated protein kinase (MAPK) pathways, which regulate a vast array of cellular processes such as growth, proliferation, and apoptosis. mdpi.comresearchgate.net

GPCRs represent a large family of transmembrane receptors that, upon activation, trigger intracellular signaling through G-proteins and other effectors like β-arrestins. wikipedia.orgresearchgate.net While the primary mechanism of this compound is linked to mitochondrial inhibition, the possibility of its interaction with receptor-mediated pathways cannot be excluded and represents an area for further research. The modulation of such pathways could contribute to the pleiotropic effects observed for Annonaceous acetogenins. However, at present, there is limited direct evidence in the scientific literature detailing the modulation of specific receptor-mediated signaling pathways by this compound.

Transcriptomic and Proteomic Profiling in Response to this compound

Transcriptomic and proteomic analyses offer a global, unbiased view of the cellular response to a bioactive compound by measuring changes in thousands of mRNAs (transcriptome) or proteins (proteome). researchgate.netnih.gov These "omics" technologies can reveal novel molecular targets and perturbed pathways that are not discovered through traditional hypothesis-driven research.

While transcriptomic and proteomic studies focused specifically on purified this compound are scarce, research on crude extracts containing Annonaceous acetogenins provides valuable clues. For example, a functional proteomic analysis of an ethanol (B145695) extract from Annona muricata (a plant rich in acetogenins) demonstrated that the extract induces apoptosis in liver cancer cells through the endoplasmic reticulum (ER) stress pathway. website-files.com This suggests that beyond direct mitochondrial inhibition, acetogenins may trigger other stress-response pathways that lead to cell death. Applying these powerful analytical techniques directly to this compound would be a logical next step to comprehensively map its molecular interactions and downstream cellular effects.

Table 3: Methodologies for Global Cellular Response Analysis

| Methodology | Description | Information Gained |

|---|---|---|

| Transcriptomics | High-throughput measurement of gene expression levels (mRNAs) across the genome, often using RNA-sequencing. | Identifies up- and down-regulated genes and perturbed signaling/metabolic pathways in response to the compound. researchgate.net |

| Proteomics | Large-scale analysis of protein expression, modifications, and interactions within a cell or tissue, often using mass spectrometry. ufpb.br | Reveals changes in protein abundance, post-translational modifications, and protein-protein interaction networks affected by the compound. website-files.com |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced) |

| ATP (Adenosine triphosphate) |

Global Gene Expression Regulation (RNA-seq, qPCR)

Comprehensive global gene expression analyses, such as RNA-sequencing (RNA-seq), specifically for this compound have not been extensively reported. However, studies on other Annonaceous acetogenins using methods like reverse transcription PCR (RT-PCR) and quantitative PCR (qPCR) demonstrate that these compounds can modulate the expression of specific genes critical to cancer and inflammation.

For instance, the acetogenin Isodesacetyluvaricin was found to potently inhibit the gene expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. nih.gov In cultures of A431 human epidermoid carcinoma cells, treatment with 5 μM Isodesacetyluvaricin resulted in barely detectable levels of COX-2 mRNA after three hours. nih.gov This inhibitory effect was also observed in lipopolysaccharide-stimulated Raw 264.7 mouse leukemic monocyte-macrophages. nih.gov Similarly, the acetogenin mucoxin has been reported to regulate the expression of key tumor suppressor genes like p53 and cell cycle regulators like cyclin D1 in breast cancer cells. scialert.net

Another acetogenin, squamocin (B1681989), was studied for its effects on gene expression in the midgut of Aedes aegypti larvae using RT-qPCR. The study revealed that squamocin exposure led to increased expression of autophagy-related genes (Atg1 and Atg8) and decreased expression of the V-ATPase ion transporter gene, highlighting multiple modes of action at the transcript level. plos.org These findings suggest that this compound likely shares the ability to regulate specific gene expression pathways involved in cell death, proliferation, and metabolism.

Table 1: Examples of Gene Expression Modulation by Annonaceous Acetogenins

| Acetogenin | Cell Line / Organism | Method | Key Gene(s) Modulated | Observed Effect | Reference |

|---|---|---|---|---|---|

| Isodesacetyluvaricin | A431 human epidermoid carcinoma | RT-PCR | COX-2 | Downregulation of mRNA | nih.gov |

| Mucoxin | T47D breast cancer cells | Not specified | p53, Cyclin D1 | Regulation of expression | scialert.net |

| Squamocin | Aedes aegypti (larvae midgut) | RT-qPCR | Atg1, Atg8, V-ATPase | Upregulation (Atg1, Atg8), Downregulation (V-ATPase) | plos.org |

| Annonaceous Acetogenins (ACGs) | Human gastric cancer cells | Not specified | Notch2, Hes-1 | Upregulation of Notch2 | researchgate.net |

Protein Abundance and Post-Translational Modification Analysis (e.g., Mass Spectrometry, Western Blotting)

In the study of Isodesacetyluvaricin, the observed decrease in COX-2 mRNA was followed by a corresponding, though smaller, decline in COX-2 protein levels as detected by Western blotting. nih.gov Furthermore, activity-based protein profiling, a chemical proteomics approach, has been used to identify new potential protein targets for the acetogenin squamocin. researchgate.net This study suggested that beyond the well-known inhibition of mitochondrial complex I, acetogenins might interact with other mitochondrial, cytosolic, and reticulum-associated enzymes. researchgate.net This highlights the potential for a broader mechanism of action than previously understood.

Techniques like mass spectrometry are powerful tools for identifying and quantifying thousands of proteins and their PTMs, such as phosphorylation and ubiquitination, which are critical for regulating cellular processes. researchgate.netnih.gov The application of these techniques to this compound would be a critical step in fully elucidating its molecular targets and mechanisms of action.

Metabolomic Analysis of Cellular Responses

Metabolomics, the study of small molecule metabolites in a biological system, offers a direct snapshot of the cellular phenotype and metabolic response to a stimulus. While specific metabolomic analyses of cells treated with this compound are not documented, several studies have been conducted on the broader class of Annonaceous acetogenins (ACGs).

Using ultra-flow liquid chromatography coupled to quadrupole-time-of-flight mass spectrometry (UFLC-Q-TOF-MS), researchers analyzed the metabolic changes in multidrug-resistant human mammary adenocarcinoma (MCF-7/Adr) cells after treatment with ACGs. nih.gov The study identified 23 potential biomarkers, indicating significant alterations in several metabolic pathways. nih.gov Similar studies on multidrug-resistant hepatocellular carcinoma cells (SMMC 7721) also revealed that ACGs could impact key metabolic pathways. researchgate.netnih.gov

Table 2: Key Metabolic Pathways Affected by Annonaceous Acetogenins in Cancer Cells

| Affected Metabolic Pathway | Cancer Cell Line | Reference |

|---|---|---|

| Arginine and Proline Metabolism | MCF-7/Adr, SMMC 7721 | nih.govnih.gov |

| Glycerophospholipid Metabolism | MCF-7/Adr | nih.gov |

| Taurine and Hypotaurine Metabolism | MCF-7/Adr | nih.gov |

| Alanine, Aspartate and Glutamate Metabolism | MCF-7/Adr | nih.gov |

| D-Glutamine and D-glutamate Metabolism | MCF-7/Adr | nih.gov |

| Glutathione Metabolism | SMMC 7721 | nih.gov |

| Sphingolipid Metabolism | SMMC 7721 | nih.gov |

These metabolomic shifts are consistent with the known role of acetogenins as inhibitors of mitochondrial Complex I, which would profoundly disrupt cellular energy metabolism. frontiersin.org

Preclinical In Vivo Efficacy Studies and Mechanistic Validation in Animal Models

Preclinical in vivo studies are essential to translate in vitro findings and evaluate the efficacy of a compound in a whole-organism context. profil.comnih.gov

Evaluation of Efficacy in Various Disease Models (e.g., oncological, inflammatory)

While extensive in vivo efficacy data for this compound alone is scarce, studies on mixtures of Annonaceous acetogenins (ACGs) and other specific acetogenins have demonstrated significant antitumor activity in various animal models.

In one study, ACG-loaded nanosuspensions showed significant tumor growth inhibition in 4T1 tumor-bearing mice, performing even better than the positive control, hydroxycamptothecin. nih.gov The ethyl acetate (B1210297) extract of Annona squamosa, rich in acetogenins, reduced the growth of hepatocellular tumors in mice by up to 69.55%. frontiersin.org Formulations of ACGs have also shown enhanced anti-glioma activity in U87 MG tumor models and improved efficacy against HeLa tumor-bearing mice. tandfonline.comresearchgate.net Products containing acetogenin-rich paw paw extracts have reportedly shown antitumor efficacy in animal models, leading to decreased tumor size and suppressed metastasis. derpharmachemica.com

One report mentions a study where a combination of two acetogenins, Glaucanisin and this compound, exhibited potent activity against the trypomastigote forms of T. cruzi, the parasite causing Chagas disease. However, the study also noted high toxicity, indicating a lack of selective action against the parasite in this context. ufpb.br

Table 3: Summary of In Vivo Efficacy Studies of Annonaceous Acetogenins

| Acetogenin/Formulation | Disease Model | Animal Model | Key Finding | Reference |

|---|---|---|---|---|

| ACGs-Nanosuspensions | Breast Cancer (4T1) | Mice | Significant tumor growth inhibition | nih.gov |

| A. squamosa extract | Hepatocellular Carcinoma | Mice | Inhibited tumor growth by 69.55% | frontiersin.org |

| (ACGs + Rh2)-Liposomes | Glioma (U87 MG) | Mice | Enhanced anti-glioma activity (TIR 72.9%) | researchgate.net |

| FA-ACGs-Nanosuspensions | Cervical Cancer (HeLa) | Mice | Significantly enhanced antitumor efficacy (TIR 76.45%) | tandfonline.com |

| Glaucanisin + this compound | Trypanosomiasis (T. cruzi) | Not specified | Potent trypanocidal activity but high toxicity | ufpb.br |

Pharmacodynamic Biomarker Monitoring and Validation in Preclinical Tissues

Pharmacodynamic (PD) biomarkers are crucial for confirming that a therapeutic agent engages its intended target and exerts a biological effect in vivo. crownbio.com This can involve measuring changes in gene expression, protein levels, or metabolic profiles in tumor or surrogate tissues following treatment.

In the context of this compound and other acetogenins, while in vivo efficacy studies have focused on endpoints like tumor volume and survival, detailed reports on the monitoring of specific molecular PD biomarkers in preclinical tissues are not widely available. nih.gov The mechanistic studies described earlier (e.g., inhibition of COX-2 expression, modulation of metabolic pathways) provide a strong basis for developing such biomarkers. nih.govnih.gov For example, future preclinical trials could involve analyzing tumor biopsies from treated animals for changes in the expression of genes like COX-2 or Notch2, or for alterations in the metabolic profiles identified in in vitro studies. nih.govresearchgate.net Validating such biomarkers would be a critical step in the clinical development of this compound, helping to establish a clear link between target engagement and therapeutic response. crownbio.com

Histopathological and Immunohistochemical Analysis of Treated Tissues

Detailed histopathological and immunohistochemical studies specifically investigating the effects of this compound on preclinical tumor tissues are not extensively documented in publicly available scientific literature. However, based on the known cytotoxic properties of annonaceous acetogenins, a class of compounds to which this compound belongs, certain histopathological changes in tumor tissue following treatment could be anticipated.

In preclinical models, the administration of cytotoxic agents typically leads to observable changes in tumor morphology. These changes often include a reduction in tumor volume and mass. amegroups.org Histopathological examination of tumor sections after treatment with effective cytotoxic compounds commonly reveals an increase in necrotic (dead) tissue and a decrease in the density of viable tumor cells. nih.gov It is also common to observe an increase in apoptosis, or programmed cell death, characterized by cellular shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Furthermore, treatment with cytotoxic compounds can induce alterations in the tumor stroma, the supportive tissue surrounding the cancer cells. These changes may involve fibrosis, which is the formation of excess fibrous connective tissue, and an inflammatory response characterized by the infiltration of immune cells into the tumor microenvironment. nih.govfrontiersin.org

Immunohistochemistry (IHC) is a valuable technique used to detect the presence and location of specific proteins within tissue sections. mdpi.comnih.gov In the context of cancer research, IHC can be used to assess the expression of various biomarkers that provide insights into the tumor's characteristics and its response to treatment. biogenex.com For a compound like this compound, which is believed to induce apoptosis, IHC could be employed to detect an increased expression of pro-apoptotic proteins, such as caspases, or a decrease in anti-apoptotic proteins like Bcl-2. researchgate.net Additionally, markers of cell proliferation, such as Ki-67, would be expected to decrease following successful treatment. nih.gov

While specific data for this compound is lacking, studies on other annonaceous acetogenins, such as annonacin, have demonstrated their ability to decrease the expression of proteins like cyclin D1 and Bcl-2 in xenograft tumor models, confirming the induction of growth arrest and apoptosis. researchgate.net It is plausible that this compound exerts similar effects, which could be verified through targeted immunohistochemical analysis.

Table 1: Potential Histopathological and Immunohistochemical Markers for Assessing this compound Activity in Preclinical Tumor Tissues

| Analysis Type | Marker/Feature | Expected Change with this compound Treatment | Significance |

| Histopathology | Tumor Size/Volume | Decrease | Indication of treatment efficacy. |

| Necrosis | Increase | Evidence of cell death. | |

| Apoptosis | Increase | Confirmation of programmed cell death pathway activation. | |

| Cell Density | Decrease | Reduction in tumor cell proliferation. | |

| Fibrosis | Increase/Decrease | Alteration of the tumor microenvironment. | |

| Immunohistochemistry | Ki-67 | Decrease | Inhibition of cell proliferation. |

| Caspase-3 (cleaved) | Increase | Marker of apoptosis execution. | |

| Bcl-2 | Decrease | Downregulation of anti-apoptotic protein. | |

| Cyclin D1 | Decrease | Indication of cell cycle arrest. |

Molecular Pathway Validation in Preclinical Tissues

The validation of molecular pathways affected by a therapeutic agent in preclinical tissues is a critical step in understanding its mechanism of action and confirming its target engagement in vivo. For this compound, which belongs to the family of annonaceous acetogenins, the primary proposed mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. researchgate.net This inhibition disrupts ATP synthesis, leading to energy depletion and subsequent cell death, particularly in cancer cells with high energy demands. researchgate.net

Validation of this pathway in preclinical tumor tissues would involve several molecular biology techniques. Following treatment of tumor-bearing animal models with this compound, tumor tissues would be excised for analysis.

One key approach would be to measure the activity of Complex I directly in isolated mitochondria from the treated tumor tissues. A significant decrease in Complex I activity in the this compound-treated group compared to a control group would provide strong evidence of target engagement.

Furthermore, the downstream consequences of Complex I inhibition can be assessed. This includes measuring the levels of ATP within the tumor tissue, which are expected to be significantly lower in treated animals. Techniques such as Western blotting or immunohistochemistry could be used to analyze the expression and activation status of proteins involved in cellular stress and apoptosis, which are triggered by mitochondrial dysfunction. For instance, an increase in the phosphorylation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status, would be anticipated.

Studies on other annonaceous acetogenins have provided a framework for what might be expected with this compound. For example, research on annonacin has shown that it can decrease the phosphorylation of key signaling proteins such as ERK1/2 and STAT3 in xenograft models, indicating an impact on cell signaling pathways that are often downstream of metabolic stress. researchgate.net

Table 2: Potential Methods for Molecular Pathway Validation of this compound in Preclinical Tissues

| Technique | Target/Analyte | Expected Result with this compound Treatment | Pathway Validated |

| Mitochondrial Respiration Assays | Complex I Activity | Decrease | Direct inhibition of the mitochondrial electron transport chain. |

| ATP Luminescence Assay | ATP Levels | Decrease | Disruption of cellular energy production. |

| Western Blot / IHC | Phospho-AMPK | Increase | Activation of the cellular energy stress response. |

| Western Blot / IHC | Phospho-ERK1/2 | Decrease | Modulation of downstream signaling pathways. |

| Western Blot / IHC | Phospho-STAT3 | Decrease | Impact on signal transduction and activator of transcription pathways. |

| Gene Expression Analysis (e.g., qPCR, RNA-seq) | Genes related to apoptosis and cell cycle | Upregulation of pro-apoptotic genes, downregulation of cell cycle progression genes. | Confirmation of the molecular mechanisms leading to cell death and growth arrest. |

While direct experimental validation of these pathways for this compound in preclinical tissues is not widely reported, the established mechanism for the broader class of annonaceous acetogenins provides a strong hypothesis for its mode of action. researchgate.net Future in vivo studies are necessary to specifically confirm these molecular events for this compound.

Structure Activity Relationship Sar Studies of Parviflorin and Its Derivatives

Design and Synthesis of Parviflorin Analogues and Derivatives

The synthesis of this compound and its analogues has been a subject of significant interest in organic chemistry, driven by the compound's potent biological activities. beilstein-journals.org this compound, a C35 adjacent bis-tetrahydrofuran (THF) acetogenin (B2873293), was first isolated from Asimina parviflora. beilstein-journals.org The total synthesis of this compound was notably achieved by Hoye's group in 1996, which utilized a strategic construction of the adjacent bis-THF backbone. beilstein-journals.org

Researchers have synthesized a variety of this compound derivatives to probe the SAR. These modifications often involve altering the length of the hydrocarbon spacer groups or modifying functional groups like acetoxy and methoxy (B1213986) moieties. research-solution.com For instance, synthetic derivatives with different functional groups have been created to evaluate their herbicidal and anticancer activities. research-solution.com The design and synthesis of these analogues are often guided by computational studies to predict their potential biological effects before undertaking complex synthetic routes. mdpi.comderpharmachemica.com

The synthesis of analogues is not limited to simple functional group modifications. Semi-synthesis of natural acetogenins (B1209576) and the preparation of simplified mimics and chimeric molecules have also been reported. beilstein-journals.org These approaches allow for a more systematic exploration of the structural requirements for biological activity.

Identification of Key Pharmacophores and Structural Determinants for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. ijpsonline.com For this compound and its derivatives, several key structural features have been identified as crucial for their cytotoxic effects.

The α,β-unsaturated γ-lactone moiety at one end of the molecule is another critical pharmacophoric feature. This group is believed to be involved in the mechanism of action, potentially through Michael addition reactions with nucleophilic residues in target proteins. researchgate.net

Studies on various acetogenin analogues have revealed that the distance between the THF rings and the lactone moiety can influence cytotoxicity. research-solution.com For example, compounds with longer hydrocarbon spacer groups, such as this compound, have shown distinct activity profiles compared to those with shorter spacers. research-solution.com

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the biological activity of chiral compounds like this compound. nih.govnumberanalytics.com The specific spatial orientation of functional groups can dramatically affect how a molecule interacts with its biological target, influencing both its potency and selectivity. solubilityofthings.com

For acetogenins, the absolute configuration of the stereogenic centers within the THF rings and the flanking hydroxyl groups is paramount for their biological effects. beilstein-journals.org Different stereoisomers of a compound can exhibit vastly different activities, with one isomer often being significantly more potent than others. nih.govmichberk.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can selectively bind to only one enantiomer or diastereomer of a drug molecule. solubilityofthings.com

Research on related natural products has demonstrated that stereochemistry can impact not only target binding but also metabolic pathways and cellular uptake. nih.gov For instance, the antimalarial activity of certain compounds was found to be highly dependent on their stereochemistry, with the natural isomers being the most potent. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of this compound analogues to achieve optimal biological activity. nih.govsolubilityofthings.com

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound and its derivatives, providing insights that complement experimental findings. researchgate.netfrontiersin.org These methods allow for the prediction of molecular properties, the simulation of ligand-target interactions, and the rational design of new compounds. mdpi.commdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. ijpsjournal.com In the context of this compound, docking studies have been employed to investigate its binding to potential targets, such as the estrogen receptor α (ERα) in breast cancer cells. d-nb.infouksw.edu These studies can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.